molecular formula C20H23FN2O4S B11330595 1-[(4-fluorobenzyl)sulfonyl]-N-(2-methoxyphenyl)piperidine-4-carboxamide

1-[(4-fluorobenzyl)sulfonyl]-N-(2-methoxyphenyl)piperidine-4-carboxamide

Cat. No.: B11330595
M. Wt: 406.5 g/mol
InChI Key: ZYZDFGNXUSBLNE-UHFFFAOYSA-N
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Description

1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-(2-METHOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a fluorophenyl group, a methanesulfonyl group, and a methoxyphenyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-(2-METHOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperidine Ring: Starting from a suitable piperidine precursor, the ring is functionalized with the desired substituents.

    Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorophenyl halide reacts with the piperidine ring.

    Attachment of the Methanesulfonyl Group: This is achieved through sulfonylation, where a methanesulfonyl chloride reacts with the piperidine derivative.

    Addition of the Methoxyphenyl Group: This final step involves a coupling reaction, such as a Suzuki-Miyaura coupling, to introduce the methoxyphenyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-(2-METHOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-(2-METHOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-(2-METHOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(2-METHOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE
  • 1-[(4-BROMOPHENYL)METHANESULFONYL]-N-(2-METHOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE

Uniqueness

1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-(2-METHOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE stands out due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable molecule for various applications.

Properties

Molecular Formula

C20H23FN2O4S

Molecular Weight

406.5 g/mol

IUPAC Name

1-[(4-fluorophenyl)methylsulfonyl]-N-(2-methoxyphenyl)piperidine-4-carboxamide

InChI

InChI=1S/C20H23FN2O4S/c1-27-19-5-3-2-4-18(19)22-20(24)16-10-12-23(13-11-16)28(25,26)14-15-6-8-17(21)9-7-15/h2-9,16H,10-14H2,1H3,(H,22,24)

InChI Key

ZYZDFGNXUSBLNE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=C(C=C3)F

Origin of Product

United States

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